molecular formula C5H8Br2O2 B3053605 Methyl 2,3-dibromobutanoate CAS No. 5469-24-9

Methyl 2,3-dibromobutanoate

Cat. No.: B3053605
CAS No.: 5469-24-9
M. Wt: 259.92 g/mol
InChI Key: HABGKCAIPKECQJ-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromobutanoate is an organic compound with the molecular formula C5H8Br2O2 and a molecular weight of 259.92 g/mol . It is a dibromo derivative of methyl butanoate and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3-dibromobutanoate can be synthesized from trans-Methyl crotonate through bromination. The reaction typically involves the addition of bromine (Br2) to the double bond of trans-Methyl crotonate in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process generally involves large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-dibromobutanoate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Elimination: The compound can undergo elimination reactions to form alkenes.

    Reduction: The bromine atoms can be reduced to form the corresponding butanoate derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under heated conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic substitution: Products include substituted butanoates.

    Elimination: Products include alkenes.

    Reduction: Products include butanoate derivatives.

Scientific Research Applications

Methyl 2,3-dibromobutanoate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

    Biology: It is used in biochemical studies to investigate enzyme-substrate interactions.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,3-dibromobutanoate involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromobutanoate
  • Methyl 3-bromobutanoate
  • Ethyl 2,3-dibromobutanoate

Uniqueness

Methyl 2,3-dibromobutanoate is unique due to the presence of two bromine atoms on adjacent carbon atoms, which allows for a variety of chemical transformations. This makes it a versatile intermediate in organic synthesis compared to its mono-brominated counterparts .

Properties

IUPAC Name

methyl 2,3-dibromobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2O2/c1-3(6)4(7)5(8)9-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABGKCAIPKECQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282269
Record name methyl 2,3-dibromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5469-24-9
Record name NSC25304
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2,3-dibromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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